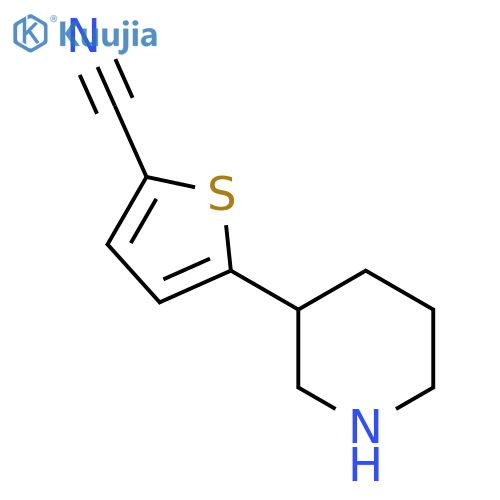Cas no 1337697-86-5 (5-(piperidin-3-yl)thiophene-2-carbonitrile)

1337697-86-5 structure
商品名:5-(piperidin-3-yl)thiophene-2-carbonitrile
5-(piperidin-3-yl)thiophene-2-carbonitrile 化学的及び物理的性質
名前と識別子
-
- 5-(piperidin-3-yl)thiophene-2-carbonitrile
- 1337697-86-5
- EN300-1744675
-
- インチ: 1S/C10H12N2S/c11-6-9-3-4-10(13-9)8-2-1-5-12-7-8/h3-4,8,12H,1-2,5,7H2
- InChIKey: VIZLUDUYYKBCJI-UHFFFAOYSA-N
- ほほえんだ: S1C(C#N)=CC=C1C1CNCCC1
計算された属性
- せいみつぶんしりょう: 192.07211956g/mol
- どういたいしつりょう: 192.07211956g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 3
- 重原子数: 13
- 回転可能化学結合数: 1
- 複雑さ: 220
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 64.1Ų
- 疎水性パラメータ計算基準値(XlogP): 1.8
5-(piperidin-3-yl)thiophene-2-carbonitrile 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1744675-0.05g |
5-(piperidin-3-yl)thiophene-2-carbonitrile |
1337697-86-5 | 0.05g |
$1417.0 | 2023-09-20 | ||
| Enamine | EN300-1744675-1.0g |
5-(piperidin-3-yl)thiophene-2-carbonitrile |
1337697-86-5 | 1g |
$1686.0 | 2023-06-03 | ||
| Enamine | EN300-1744675-1g |
5-(piperidin-3-yl)thiophene-2-carbonitrile |
1337697-86-5 | 1g |
$1686.0 | 2023-09-20 | ||
| Enamine | EN300-1744675-5g |
5-(piperidin-3-yl)thiophene-2-carbonitrile |
1337697-86-5 | 5g |
$4890.0 | 2023-09-20 | ||
| Enamine | EN300-1744675-0.25g |
5-(piperidin-3-yl)thiophene-2-carbonitrile |
1337697-86-5 | 0.25g |
$1551.0 | 2023-09-20 | ||
| Enamine | EN300-1744675-0.1g |
5-(piperidin-3-yl)thiophene-2-carbonitrile |
1337697-86-5 | 0.1g |
$1484.0 | 2023-09-20 | ||
| Enamine | EN300-1744675-10g |
5-(piperidin-3-yl)thiophene-2-carbonitrile |
1337697-86-5 | 10g |
$7250.0 | 2023-09-20 | ||
| Enamine | EN300-1744675-2.5g |
5-(piperidin-3-yl)thiophene-2-carbonitrile |
1337697-86-5 | 2.5g |
$3304.0 | 2023-09-20 | ||
| Enamine | EN300-1744675-5.0g |
5-(piperidin-3-yl)thiophene-2-carbonitrile |
1337697-86-5 | 5g |
$4890.0 | 2023-06-03 | ||
| Enamine | EN300-1744675-10.0g |
5-(piperidin-3-yl)thiophene-2-carbonitrile |
1337697-86-5 | 10g |
$7250.0 | 2023-06-03 |
5-(piperidin-3-yl)thiophene-2-carbonitrile 関連文献
-
Daniel T. Weiss,Philipp J. Altmann,Stefan Haslinger,Christian Jandl,Alexander Pöthig,Mirza Cokoja,Fritz E. Kühn Dalton Trans., 2015,44, 18329-18339
-
Eli Sutter,Juan Carlos Idrobo,Peter Sutter J. Mater. Chem. C, 2020,8, 11555-11562
-
Anthony W. Thomas,Paula K. Kuroishi,Maria M. Pérez-Madrigal,Andrew K. Whittaker,Andrew P. Dove Polym. Chem., 2017,8, 5082-5090
-
Ping Tong Food Funct., 2020,11, 628-639
1337697-86-5 (5-(piperidin-3-yl)thiophene-2-carbonitrile) 関連製品
- 1341561-40-7(2-Benzylpyrimidine-4-carboxylic acid)
- 1483263-48-4(4-(2,5-dichlorothiophen-3-yl)butan-1-amine)
- 1354028-27-5(2-Amino-N-[(3S)-1-methylpiperidin-3-yl]-N-propan-2-ylpropanamide)
- 264193-19-3(3-(2-methylphenyl)pentan-3-ol)
- 1804809-68-4(4-(Fluoromethyl)-6-hydroxy-3-methoxy-2-(trifluoromethoxy)pyridine)
- 1572134-89-4(2-Amino-1-(4-(pyridin-4-yl)piperazin-1-yl)propan-1-one)
- 1622406-25-0(Benzaldehyde, 4-ethenyl-2-nitro-)
- 100325-55-1(Pyridine, 3-(2,6-difluorophenyl)-)
- 1227581-19-2(3'-Fluoro-2-methoxy-5-(trifluoromethyl)biphenyl)
- 1005078-32-9(<br>3-(4-Carbamoyl-piperidine-1-carbonyl)-7-oxa-bicyclo[2.2.1]hept-5-ene-2-carb oxylic acid)
推奨される供給者
PRIBOLAB PTE.LTD
ゴールドメンバー
中国のサプライヤー
試薬

Handan Zechi Trading Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
pengshengyue
ゴールドメンバー
中国のサプライヤー
大量

Hebei Ganmiao New material Technology Co., LTD
ゴールドメンバー
中国のサプライヤー
大量

Hefei Zhongkesai High tech Materials Technology Co., Ltd
ゴールドメンバー
中国のサプライヤー
試薬
